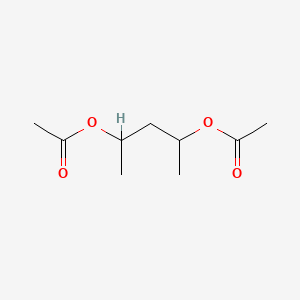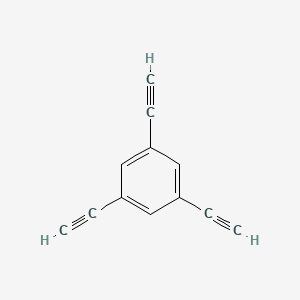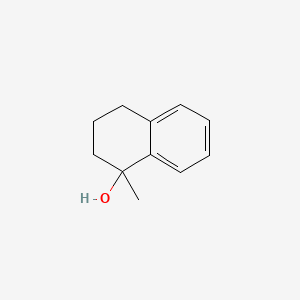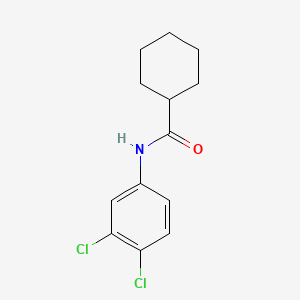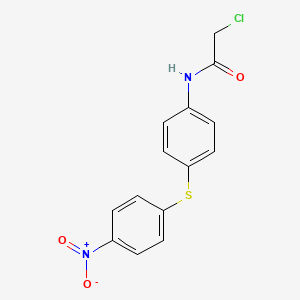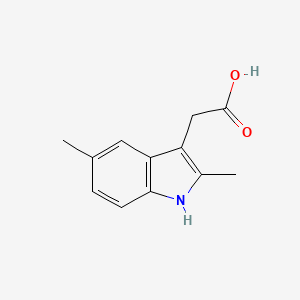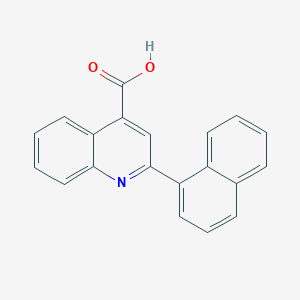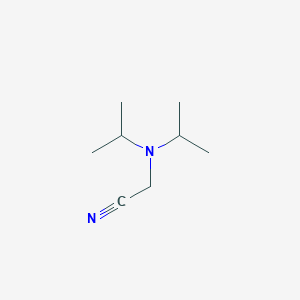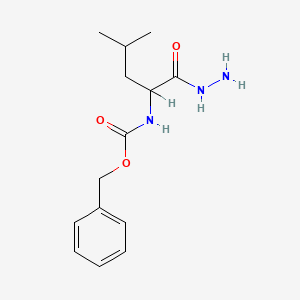
p-Nitrophenyl p-decyloxybenzoate
説明
P-Nitrophenyl p-decyloxybenzoate is a useful research compound. Its molecular formula is C23H29NO5 and its molecular weight is 399.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Enzymatic Activity Visualization
p-Nitrophenyl p-decyloxybenzoate has been utilized in the cytochemical demonstration of succinic dehydrogenase. A p-nitrophenyl substituted ditetrazole, similar in structure, allowed for the visualization of enzyme activity in tissue sections, underlining its importance in histochemical research (Nachlas et al., 1957).
Catalytic Reactions
The compound has applications in catalytic reactions. For instance, studies have shown that p-nitrophenyl acetate and related compounds can be effectively cleaved by certain catalysts in aqueous solutions, indicating potential use in chemical synthesis and analysis (Moss et al., 1984).
Electron Spin Resonance in Enzymatic Reduction
p-Nitrophenyl derivatives, which include compounds like this compound, are significant in studying the enzymatic reduction process. Electron spin resonance spectra observed during these reductions provide insights into the mechanisms of nitroaromatic anion radicals formation (Mason & Holtzman, 1975).
Structural Studies in Cyclodextrin Complexes
These compounds are used in the study of cyclodextrin complexes. The crystal structures of α-cyclodextrin complexes with p-nitrophenol, a compound similar in structure to this compound, help understand molecular interactions and inclusion phenomena (Harata, 1977).
Protease Enzyme Inhibition
These derivatives have been explored for their potential in inhibiting serine protease enzymes. Studies indicate that certain phenyl esters of benzoylbenzoates, which share structural similarities, can inhibit enzymes like chymotrypsin and thrombin (Jones & Porter, 1999).
Corrosion Inhibition
Research has shown that compounds such as 2,5-bis(4-nitrophenyl)-1,3,4-oxadiazole, structurally related to this compound, can influence the corrosion of metals in acidic environments, suggesting their potential use as corrosion inhibitors (Lagrenée et al., 2001).
Hypoxia-Selective Imaging Agents
Technetium and rhenium tricarbonyl complexes with ligands containing nitrobenzyl groups, like p-nitrophenyl pyridylhydrazone, have been developed for potential use as hypoxia-selective imaging agents. These complexes, including those with structures similar to this compound, show promise in selective uptake by hypoxic cells, which is crucial for cancer diagnosis and treatment monitoring (North et al., 2015).
Liquid Crystal Research
This compound is directly studied in the context of liquid crystal research. Investigations into its smectic A phase reveal insights into molecular associations and phase transitions, which are fundamental in the development and understanding of liquid crystal technologies (Cladis et al., 1979).
Enzymatic Reduction in Pesticide Metabolism
Studies involving the enzymatic reduction of compounds structurally similar to this compound, such as O,O-(4-nitrophenyl) phosphorothioate, provide insights into the metabolism of certain insecticides. Understanding these processes is critical for evaluating the environmental and health impacts of pesticide use (Hitchcock & Murphy, 1967).
Synthesis of Bioactive Compounds
p-Nitrophenyl isocyanide, related to this compound, is used in the synthesis of complex bioactive structures, such as gamma-lactam beta-lactone, demonstrating its utility in the development of pharmaceutical compounds (Gilley & Kobayashi, 2008).
Mitochondrial Oxidative Stress Indicators
Compounds with p-nitrobenzoyl groups have been employed as near-infrared ratiometric fluorescent probes for the detection of cysteine in mitochondria. This application is significant in indicating mitochondrial oxidative stress in vivo, contributing to the understanding of cellular responses to oxidative damage (Yin et al., 2015).
作用機序
Target of Action
Similar compounds, such as phenyl esters of benzoic acid and acetic acid, have been shown to acylate chymotrypsin .
Mode of Action
Subsequently, there is rapid transfer of the acylating group to the serine 195 from the acylimidazole species .
Biochemical Pathways
Based on the mode of action, it can be inferred that the compound may affect pathways involving the enzyme chymotrypsin .
Result of Action
Based on the mode of action, it can be inferred that the compound may result in the acylation of chymotrypsin .
生化学分析
Biochemical Properties
p-Nitrophenyl p-decyloxybenzoate plays a significant role in biochemical reactions, especially in the study of esterase activity. Esterases are enzymes that catalyze the hydrolysis of ester bonds. When this compound is used as a substrate, esterases cleave the ester bond, releasing p-nitrophenol and p-decyloxybenzoic acid. The release of p-nitrophenol, which can be measured spectrophotometrically, allows researchers to quantify esterase activity. This interaction is crucial for understanding the kinetics and specificity of esterases in various biological systems .
Cellular Effects
This compound influences various cellular processes by acting as a substrate for esterases. In cells, esterases hydrolyze this compound, leading to the production of p-nitrophenol and p-decyloxybenzoic acid. This hydrolysis can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the accumulation of p-nitrophenol can interfere with cellular redox balance and oxidative stress responses, potentially impacting cell viability and function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with esterase enzymes. The compound binds to the active site of the esterase, where the ester bond is cleaved, resulting in the formation of p-nitrophenol and p-decyloxybenzoic acid. This reaction is facilitated by the catalytic triad of the esterase, which typically includes serine, histidine, and aspartate residues. The hydrolysis of this compound by esterases is a key step in understanding the enzyme’s substrate specificity and catalytic efficiency .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to light and heat can lead to its degradation. Over time, the hydrolysis of this compound by esterases can result in the accumulation of p-nitrophenol, which may have long-term effects on cellular function. In vitro and in vivo studies have shown that the stability of this compound is crucial for accurate measurement of esterase activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound is effectively hydrolyzed by esterases, allowing for the study of enzyme kinetics and activity. At high doses, this compound can exhibit toxic effects, including cellular toxicity and adverse physiological responses. Threshold effects have been observed, where the compound’s impact on cellular function becomes significant only above a certain concentration .
Metabolic Pathways
This compound is involved in metabolic pathways related to ester hydrolysis. The primary enzyme responsible for its metabolism is esterase, which catalyzes the hydrolysis of the ester bond, producing p-nitrophenol and p-decyloxybenzoic acid. These metabolites can further participate in various biochemical pathways, influencing metabolic flux and metabolite levels. The interaction of this compound with esterases is a critical aspect of its metabolic role .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific cellular compartments can influence its activity and function. Understanding the transport and distribution of this compound is essential for elucidating its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. Its activity and function can be affected by its localization, as the hydrolysis by esterases may occur preferentially in certain subcellular regions. Studying the subcellular localization of this compound provides insights into its role in cellular processes .
特性
IUPAC Name |
(4-nitrophenyl) 4-decoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO5/c1-2-3-4-5-6-7-8-9-18-28-21-14-10-19(11-15-21)23(25)29-22-16-12-20(13-17-22)24(26)27/h10-17H,2-9,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYQHCBATGVPGPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30213005 | |
| Record name | p-Nitrophenyl p-decyloxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30213005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63635-84-7 | |
| Record name | p-Nitrophenyl p-decyloxybenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063635847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Nitrophenyl p-decyloxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30213005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of p-Nitrophenyl p-decyloxybenzoate's interaction with BaTiO3 particles in liquid crystal systems?
A: this compound is a smectic A liquid crystal. [] The research demonstrates that the addition of ferroelectric BaTiO3 particles to this liquid crystal significantly reduces the threshold voltage required for the planar-homeotropic transition. [] This is primarily attributed to the strong electric field generated around the polarized BaTiO3 particles, influencing the orientation of the liquid crystal molecules more effectively. [] This finding has implications for developing liquid crystal displays with lower operating voltages and improved energy efficiency.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


